1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, also known as MMV390048, is a small molecule that has been identified as a potential drug candidate for the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites that are transmitted to humans through the bites of infected mosquitoes. According to the World Health Organization, there were an estimated 229 million cases of malaria and 409,000 deaths in 2019.
Applications De Recherche Scientifique
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound [11C]HG-10-102-01, related to 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, was synthesized for potential use as a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This research highlights the synthesis process and potential application in neurodegenerative disease diagnosis, showing a radiochemical yield of 45-55% and a specific activity of 370-1110GBq/μmol, demonstrating its utility in medical imaging (Min Wang et al., 2017).
Antiproliferative Effects on Lung Cancer Cells
Another study explored the antiproliferative effects of AKF-D52, a derivative of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, on non-small cell lung cancer cells. The findings revealed that AKF-D52 induces apoptosis through both caspase-dependent and -independent pathways and cytoprotective autophagy. This research suggests the compound's potential as a therapeutic agent against lung cancer (Hyo-Sun Gil et al., 2021).
Synthesis of Active Metabolites for Kinase Inhibition
The synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179 were described, involving a compound structurally related to 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea. This research contributes to the development of effective kinase inhibitors for cancer treatment (Zecheng Chen et al., 2010).
Development of Acetylcholinesterase Inhibitors
A study on the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, derived from 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, demonstrated significant antiacetylcholinesterase activity. This research opens up new avenues for the development of treatments for diseases such as Alzheimer's (J. Vidaluc et al., 1995).
Enzyme Inhibition and Anticancer Investigations
Further studies synthesized derivatives of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea to investigate their enzyme inhibition properties and potential anticancer activities. These compounds demonstrated effective inhibition profiles against various enzymes and showed promise as anticancer agents, highlighting the compound's versatility in medicinal chemistry (Sana Mustafa et al., 2014).
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-3-4-15(24-2)14(9-12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIYLZRGVVFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.